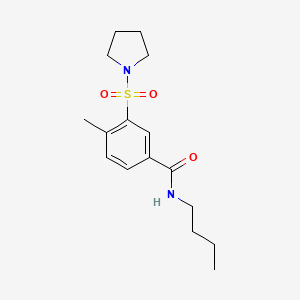
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BP1B, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
作用机制
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide increases the phosphorylation of insulin receptor substrate-1 (IRS-1) and enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and decreased blood glucose levels. Additionally, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B, as well as its ability to cross the blood-brain barrier. However, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the study of N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, including its potential use as a therapeutic agent for diabetes, obesity, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, as well as its long-term safety and efficacy. Finally, the development of new and more potent PTP1B inhibitors may lead to the discovery of novel therapeutic strategies for the treatment of various diseases.
合成方法
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with butylamine in the presence of a catalyst to form N-butyl-4-methyl-3-nitrobenzamide. This compound is then reduced using hydrogen gas and a palladium catalyst to form N-butyl-4-methyl-3-aminobenzamide. In the final step, this compound is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base to form N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide.
科学研究应用
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. As an inhibitor of PTP1B, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Additionally, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-butyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-9-17-16(19)14-8-7-13(2)15(12-14)22(20,21)18-10-5-6-11-18/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMPRORTPRBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


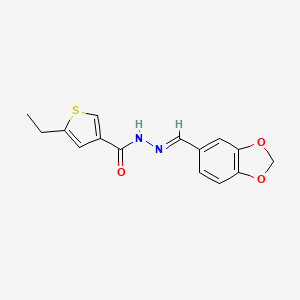
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
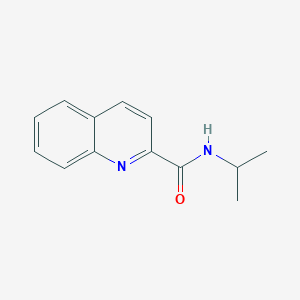
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
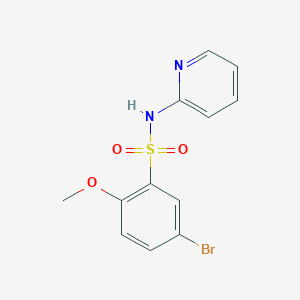
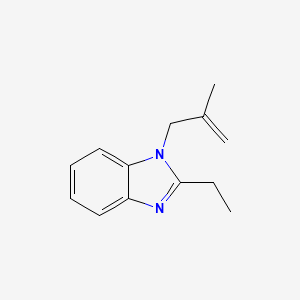
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
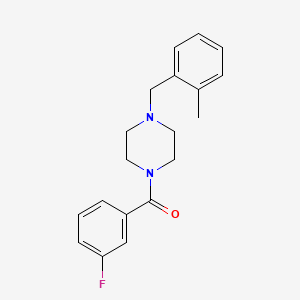
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)